Lipoteichoic acid

Catalog No.
S3356849
CAS No.
56411-57-5
M.F
C39H70N2O13
M. Wt
775.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipoteichoic acid

CAS Number

56411-57-5

Product Name

Lipoteichoic acid

IUPAC Name

[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate

Molecular Formula

C39H70N2O13

Molecular Weight

775.0 g/mol

InChI

InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1

InChI Key

PANDRCFROUDETH-YLSOAJEOSA-N

SMILES

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Isomeric SMILES

CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Understanding Immune Response

LTA is a potent immunomodulator, meaning it influences the immune system's response. Research explores how LTA interacts with immune cells, particularly through Toll-like receptors (TLRs) on their surfaces []. These interactions trigger various immune signaling pathways, leading to the production of cytokines and other immune molecules []. By studying these interactions, researchers gain insights into how the immune system recognizes and combats Gram-positive bacterial infections [].

Probiotic Applications

LTA from specific probiotic bacteria, such as Lactobacillus strains, exhibits immunomodulatory effects that differ from pathogenic bacterial strains []. Research investigates the potential of these probiotic-derived LTAs to modulate the gut immune system, potentially promoting gut health and immune regulation []. Understanding LTA's role in this context could lead to the development of novel probiotic therapies for various conditions.

Vaccine Development

LTA's ability to stimulate the immune system makes it a potential candidate for developing vaccines against Gram-positive bacterial infections. Researchers are exploring how modified or purified LTA can be used as adjuvants in vaccines, enhancing the immune response to specific antigens []. This research could pave the way for more effective vaccines against various bacterial diseases.

Bacterial Pathogenesis

LTA's role in bacterial pathogenesis is another area of active research. Studies investigate how LTA contributes to bacterial virulence and adhesion to host cells []. Understanding these mechanisms could lead to the development of novel therapeutic strategies to prevent or treat bacterial infections.

Origin and Significance:

LTA is a major component of the gram-positive cell wall, anchored to the peptidoglycan layer. It contributes to cell wall integrity, adhesion to surfaces, and interaction with the host immune system []. Research suggests LTA plays a vital role in bacterial pathogenesis, biofilm formation, and antibiotic resistance []. Understanding LTA structure and function holds promise for developing novel therapeutics against gram-positive infections.

Molecular Structure Analysis:

LTA’s structure is diverse and varies between bacterial species. However, it generally consists of three main regions []:

  • Glycan backbone: A polymer of glycerol phosphate or ribitol phosphate units.
  • Lipid anchor: A glycolipid moiety embedded in the bacterial membrane.
  • Tethichoic acid chain: A variable glycopolymer containing sugars like N-acetylglucosamine and glucose, sometimes decorated with glycosyl groups.

The key feature of LTA is its amphiphilic nature. The lipid anchor allows for membrane integration, while the glycan chain interacts with the aqueous environment. This structural feature enables LTA to mediate interactions between the bacterium and its surroundings [].

Chemical Reactions Analysis:

The biosynthesis of LTA involves a complex series of enzymatic reactions that are not yet fully elucidated. However, some key steps have been identified, including the synthesis of the glycan backbone, lipid anchor, and their subsequent linkage []. The specific enzymes involved vary depending on the bacterial species.

The degradation of LTA can occur through enzymatic processes mediated by host factors like lysozymes or bacterial autolysins [].

Physical and Chemical Properties Analysis:

Due to its heterogeneity, obtaining precise physical and chemical properties for LTA is challenging. However, LTA is generally considered to be anionic due to the phosphate groups in its backbone. It is likely insoluble in organic solvents but soluble in aqueous solutions containing detergents [].

XLogP3

4.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

774.48779029 g/mol

Monoisotopic Mass

774.48779029 g/mol

Heavy Atom Count

54

Wikipedia

(2S)-1-({3-O-[2-(acetylamino)-4-amino-2,4,6-trideoxy-beta-D-galactopyranosyl]-alpha-D-glucopyranosyl}oxy)-3-(heptanoyloxy)propan-2-yl (7Z)-pentadec-7-enoate

Dates

Modify: 2023-08-19

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